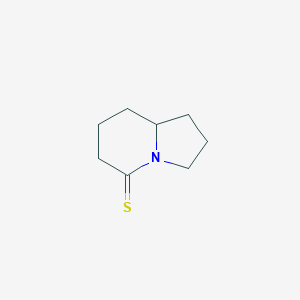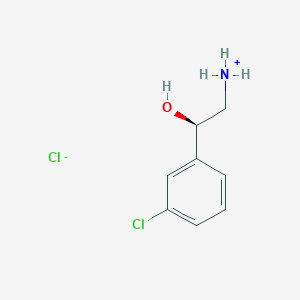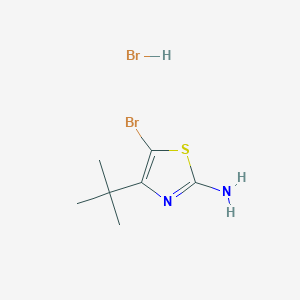
Dinophysistoxin 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinophysistoxin 4 (DTX4) is a potent marine toxin produced by the dinoflagellate Dinophysis species. It belongs to the group of okadaic acid toxins, which are known to cause diarrhetic shellfish poisoning in humans. DTX4 is structurally similar to okadaic acid and shares its mechanism of action. However, DTX4 is more toxic than okadaic acid and has been found to cause other biological effects.
科学的研究の応用
Toxin Production and Distribution
Dinophysistoxin 4, along with other toxins produced by Dinophysis species, plays a crucial role in the occurrence of Diarrhetic Shellfish Poisoning (DSP) events. Studies reveal that several Dinophysis species produce diarrhoetic toxins such as okadaic acid and dinophysistoxins, which have been linked to gastrointestinal illness even at low cell densities. This is particularly prevalent in aquaculture in regions like Northern Japan, Chile, and Europe. The variability in toxicity and toxin profiles, primarily between strains rather than species, has been observed. It is noted that the distribution of DSP events often correlates with shellfish production areas implementing toxin regulations (Reguera et al., 2014).
Ecological and Environmental Impact
Research indicates that most toxins produced by Dinophysis are released into the environment, raising questions about the ecological role of these extracellular toxins. The complex balance between food selection, adsorption, species-specific enzymatic transformations, and allometric processes results in shellfish contamination. This is particularly risky in areas combining Dinophysis strains with high cell content of okadaates and consumers who frequently include mussels in their diet (Reguera et al., 2014).
Toxin Detection and Monitoring
Recent advancements in detection methods, such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), have enabled more effective monitoring of lipophilic phycotoxins associated with Dinophysis species. Studies have identified the presence of various toxins, including dinophysistoxins, in different marine regions, emphasizing the need for ongoing surveillance of plankton-toxin associations. This is vital for understanding the distribution of Dinophysis species and their impact on marine ecosystems (Fabro et al., 2016).
Impact on Marine Life and Human Health
Understanding the impact of dinophysistoxin 4 and related toxins on marine life, particularly shellfish, is crucial for public health and the seafood industry. The presence of these toxins in marine environments can lead to shellfish contamination, posing significant risks to human health upon consumption. Studies have shown that these toxins can be found in various shellfish species, highlighting the importance of monitoring and regulating shellfish harvesting to ensure safety (Reguera et al., 2014).
特性
CAS番号 |
162795-98-4 |
|---|---|
製品名 |
Dinophysistoxin 4 |
分子式 |
C66H104O30S3 |
分子量 |
1473.7 g/mol |
IUPAC名 |
[(3E,5E)-7-[2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoyl]oxy-6-methylhepta-3,5-dienyl] (E)-7,11,13-trihydroxy-9,12,14-trisulfooxytetradec-3-enoate |
InChI |
InChI=1S/C66H104O30S3/c1-40(16-10-9-14-30-85-56(72)18-12-8-11-17-46(67)34-49(95-98(79,80)81)35-51(69)60(96-99(82,83)84)52(70)39-88-97(76,77)78)38-86-62(74)63(7,75)37-48-21-22-55(71)66(91-48)36-41(2)32-54(92-66)42(3)19-20-47-24-28-65(90-47)29-25-53-61(94-65)57(73)45(6)59(89-53)50(68)33-44(5)58-43(4)23-27-64(93-58)26-13-15-31-87-64/h8-10,12,16,19-20,36,42-44,46-55,57-61,67-71,73,75H,6,11,13-15,17-18,21-35,37-39H2,1-5,7H3,(H,76,77,78)(H,79,80,81)(H,82,83,84)/b10-9+,12-8+,20-19+,40-16+ |
InChIキー |
HGVSCTOLRDBUGU-YATGJHGASA-N |
異性体SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC/C(=C/C=C/CCOC(=O)C/C=C/CCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)/C)O)O)C)O)O |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |
正規SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |
同義語 |
dinophysistoxin 4 dinophysistoxin-4 DTX-4 toxin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)




![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
